molecular formula C11H9ClN2 B14017395 8-Chloro-2-cyclopropyl-1,5-naphthyridine

8-Chloro-2-cyclopropyl-1,5-naphthyridine

Cat. No.: B14017395
M. Wt: 204.65 g/mol
InChI Key: NUWZRPGYOOXCQI-UHFFFAOYSA-N
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Description

8-Chloro-2-cyclopropyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a chlorine atom at the 8th position and a cyclopropyl group at the 2nd position makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-cyclopropyl-1,5-naphthyridine typically involves the chlorination of a carbonyl derivative using reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). This reaction yields the corresponding 2-chloro-1,5-naphthyridine, which can then be further modified to introduce the cyclopropyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions followed by cyclopropylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-cyclopropyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.

    Catalysts: Palladium-based catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules .

Scientific Research Applications

8-Chloro-2-cyclopropyl-1,5-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2-cyclopropyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,5-naphthyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    8-Chloro-1,5-naphthyridine: Lacks the cyclopropyl group at the 2nd position.

    2-Cyclopropyl-1,5-naphthyridine: Lacks the chlorine atom at the 8th position.

Uniqueness

8-Chloro-2-cyclopropyl-1,5-naphthyridine is unique due to the presence of both the chlorine atom and the cyclopropyl group.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

8-chloro-2-cyclopropyl-1,5-naphthyridine

InChI

InChI=1S/C11H9ClN2/c12-8-5-6-13-10-4-3-9(7-1-2-7)14-11(8)10/h3-7H,1-2H2

InChI Key

NUWZRPGYOOXCQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CN=C3C=C2)Cl

Origin of Product

United States

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